molecular formula C16H18N2O2S B12970858 Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate

Cat. No.: B12970858
M. Wt: 302.4 g/mol
InChI Key: AVVPNGUTHDNSNV-UHFFFAOYSA-N
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Description

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate is a heterocyclic compound that contains a pyridazine ring.

Preparation Methods

The synthesis of Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate typically involves the reaction of 4-methyl-6-(p-tolyl)pyridazin-3-yl thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Ethyl 2-((4-methyl-6-(p-tolyl)pyridazin-3-yl)thio)acetate can be compared with other pyridazine derivatives, such as:

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 2-[4-methyl-6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetate

InChI

InChI=1S/C16H18N2O2S/c1-4-20-15(19)10-21-16-12(3)9-14(17-18-16)13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3

InChI Key

AVVPNGUTHDNSNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(C=C1C)C2=CC=C(C=C2)C

Origin of Product

United States

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